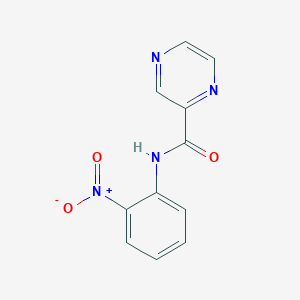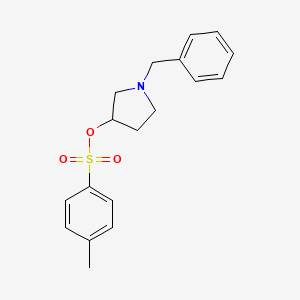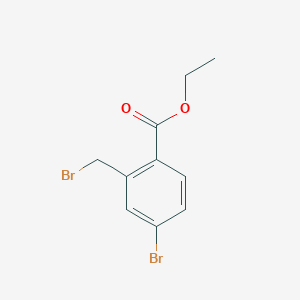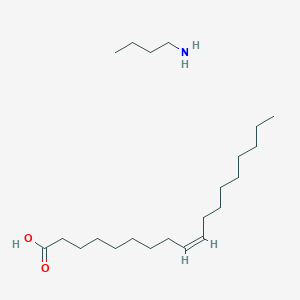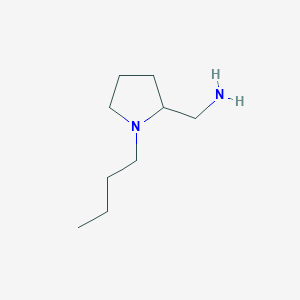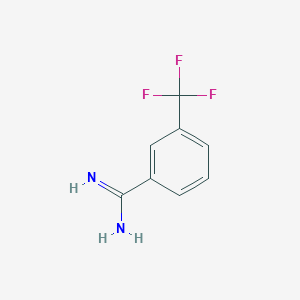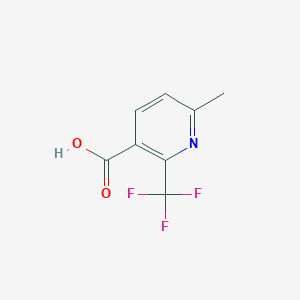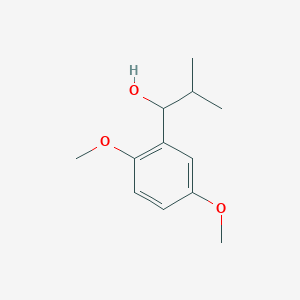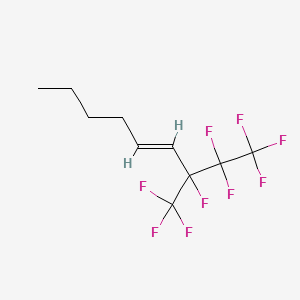
1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene
Descripción general
Descripción
1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene is a fluorinated organic compound with the molecular formula C10H11F9. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of non-4-ene with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require elevated temperatures and pressures to ensure complete fluorination. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.
Análisis De Reacciones Químicas
1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3), resulting in the replacement of fluorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound is employed in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.
Comparación Con Compuestos Similares
1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis and its high ionizing power.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: Utilized in various chemical reactions due to its unique reactivity.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other fluorinated compounds.
Propiedades
IUPAC Name |
(E)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F9/c1-2-3-4-5-6-7(11,9(14,15)16)8(12,13)10(17,18)19/h5-6H,2-4H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIHZZJBLFPWSQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


